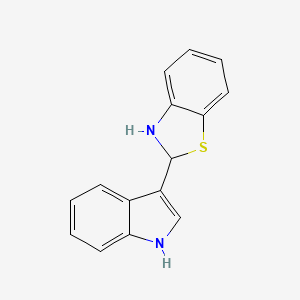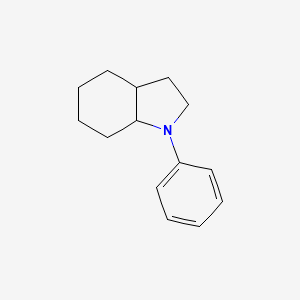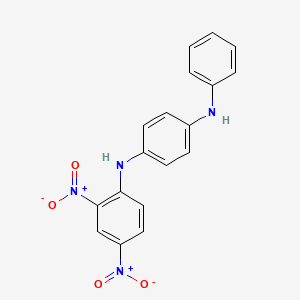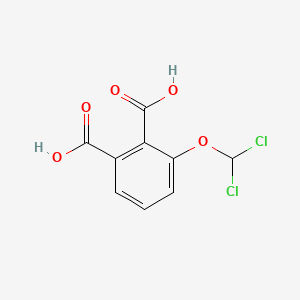![molecular formula C15H14Cl2N2O2 B14315224 2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide CAS No. 106314-05-0](/img/no-structure.png)
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, a methoxy group attached to a pyridine ring, and a methyl group attached to the nitrogen atom of the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 2,4-dichlorobenzoic acid, is reacted with thionyl chloride to form 2,4-dichlorobenzoyl chloride.
Amidation: The 2,4-dichlorobenzoyl chloride is then reacted with N-methylamine to form 2,4-dichloro-N-methylbenzamide.
Methoxylation: The N-methylbenzamide is further reacted with methoxy(pyridin-3-yl)methyl chloride in the presence of a base such as sodium hydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-N-methylbenzamide: Lacks the methoxy(pyridin-3-yl)methyl group, resulting in different chemical properties and applications.
2,4-Dichloro-N-[methoxy(pyridin-2-yl)methyl]-N-methylbenzamide: Similar structure but with the methoxy group attached to the 2-position of the pyridine ring, leading to variations in reactivity and biological activity.
2,4-Dichloro-N-[methoxy(pyridin-4-yl)methyl]-N-methylbenzamide:
Uniqueness
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to its analogs.
Propiedades
| 106314-05-0 | |
Fórmula molecular |
C15H14Cl2N2O2 |
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-19(15(21-2)10-4-3-7-18-9-10)14(20)12-6-5-11(16)8-13(12)17/h3-9,15H,1-2H3 |
Clave InChI |
IZNLCMJCBUOMRT-UHFFFAOYSA-N |
SMILES canónico |
CN(C(C1=CN=CC=C1)OC)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)




![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)

